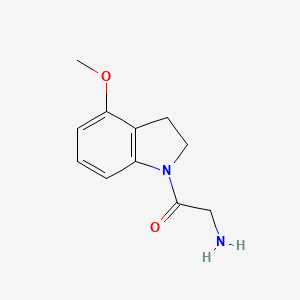

![molecular formula C12H16ClN3O B1477244 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane CAS No. 2098090-92-5](/img/structure/B1477244.png)

7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Descripción general

Descripción

“7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane” is also known as GSK3359088 . It is a compound with the molecular formula C29H37ClN6O5 and a molecular weight of 585.09 . It is a solid substance and is also known as EZM 2302 . It is a potent, selective, orally available arginine methyltransferase CARM1 inhibitor with an IC50 of 6 nM .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine was synthesized from a mixture of 2-amino-4-chloro-6-methyl-pyridine, 3-pyridineboronic acid, dichlorobis(triphenylphosphine)Pd(II), and Na2CO3 .

Chemical Reactions Analysis

The chemical reactions involving “7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane” are not explicitly mentioned in the sources I found .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 705.8±60.0 °C and a predicted density of 1.36±0.1 g/cm3 . It is soluble in DMSO to a maximum concentration of 91.0 mg/mL . The compound is stored at -20°C .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Transformations

The synthesis and manipulation of 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane and related compounds have been extensively studied to explore their potential in various chemical transformations and as intermediates in the synthesis of complex molecules. A notable approach involves the synthesis of spirocyclic oxetanes, which are converted into cycloalkylaminoacetanilides for oxidative cyclizations, leading to ring-fused benzimidazole derivatives. This process demonstrates the compound's versatility in forming new tetracyclic systems, highlighting its potential in developing novel pharmacophores and chemical entities (M. Gurry, P. McArdle, F. Aldabbagh, 2015).

Another research direction involves the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, showcasing an efficient methodology for constructing complex spirocyclic frameworks. This method emphasizes the structural uniqueness and synthetic utility of the compound in organic chemistry (Thanh‐Truc Huynh, V. Nguyen, H. Nishino, 2017).

Biological and Pharmacological Activities

Spiro compounds, including 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane derivatives, have been the focus of numerous studies due to their significant biological activities. For instance, the anticonvulsant properties of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane have been investigated, indicating their potential in treating seizure disorders. This research not only explores the compound's pharmacological relevance but also its mechanism of action and structure-activity relationships (K. Kamiński, J. Obniska, A. Zagórska, D. Maciąg, 2006).

In another study, hydrolysis and acylation reactions of specific isomers of the compound under mild conditions were examined, shedding light on its chemical behavior and potential for further modification. Such reactions are crucial for understanding the compound's reactivity and for designing new molecules with enhanced properties (M. Y. Belikov, O. V. Ershov, I. V. Lipovskaya, S. V. Fedoseev, K. V. Lipin, O. E. Nasakin, 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

7-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9-14-10(13)6-11(15-9)16-4-2-12(3-5-16)7-17-8-12/h6H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUNPGWORXIYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC3(CC2)COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477161.png)

![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477162.png)

![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)

![Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B1477166.png)

![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)

![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)

![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)

![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1477178.png)

![2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477180.png)

![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)

![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477182.png)

![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)